

Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Oroxylin 7-O-glucoside

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.^[1] As a naturally occurring compound found in medicinal plants such as *Oroxylum indicum* and *Scutellaria baicalensis*, it presents a promising avenue for the development of novel therapeutics.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to Oroxylin A 7-O-glucoside.

Chemical Structure and Physicochemical Properties

Oroxylin A 7-O-glucoside is structurally composed of a flavonoid aglycone, Oroxylin A, linked to a β -D-glucopyranosyl moiety at the 7-hydroxyl position.^[1] The core structure is a flavone backbone with a 5-hydroxy-6-methoxy substitution pattern on the A-ring and a phenyl group at the C-2 position of the B-ring.^[1] The attachment of the glucose unit enhances the compound's hydrophilicity.^[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of Oroxylin A 7-O-glucoside.

Table 1: Physicochemical Properties of Oroxylin A 7-O-glucoside

Property	Value	Reference
IUPAC Name	5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one	[1]
Molecular Formula	C ₂₂ H ₂₂ O ₁₀	[1]
Molecular Weight	446.4 g/mol	[1]
CAS Number	36948-77-3	
Appearance	Yellow powder	
Solubility	Soluble in DMSO	

Table 2: ¹H-NMR Spectroscopic Data for Oroxylin A 7-O-glucoside (DMSO-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1" (Anomeric proton of glucose)	4.98	d	7.2
H-3	6.82	s	
H-2', H-3', H-4', H-5', H-6' (Aromatic protons)	7.48–7.72	m	
-OCH ₃ (Methoxy group)	3.89	s	

Data sourced from Benchchem.[1]

Biological Properties and Therapeutic Potential

Oroxylin A 7-O-glucoside exhibits a wide range of biological activities, making it a compound of interest for drug development. Its primary mechanism of action is believed to involve the

modulation of key cellular signaling pathways.

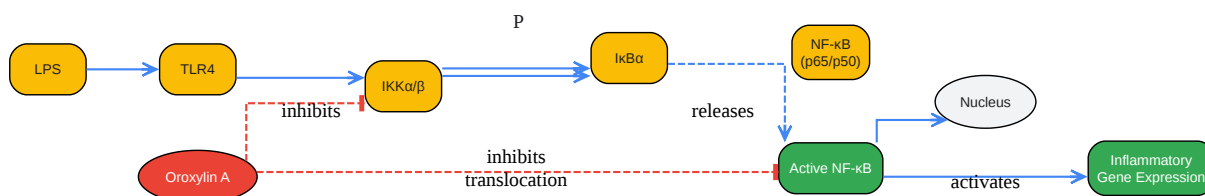
Key Biological Activities:

- **Anti-Cancer:** Oroxylin A 7-O-glucoside has demonstrated the ability to inhibit the proliferation of various cancer cells, including breast cancer.^[1] Its anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.^[1]
- **Anti-Inflammatory:** The compound exhibits potent anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF- α and IL-6.^[1] It also inhibits the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).^[1]
- **Antioxidant:** The antioxidant capacity of Oroxylin A 7-O-glucoside has been well-documented, contributing to its protective effects against oxidative stress-related cellular damage.^[1]
- **Antimicrobial:** Research indicates that this flavonoid glycoside possesses significant antimicrobial properties.^[1]

Modulation of Signaling Pathways

Oroxylin A 7-O-glucoside exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states.

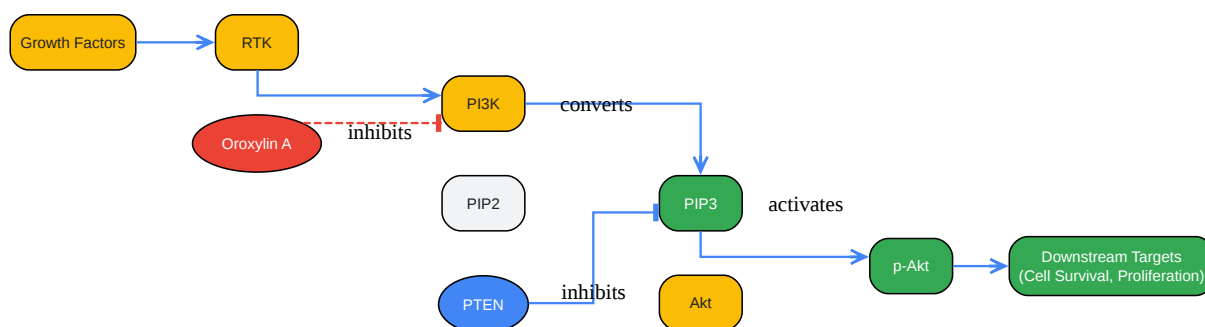
- **NF- κ B Signaling Pathway:** Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, has been shown to inhibit the nuclear factor-kappa B (NF- κ B) signaling pathway.^[2]^[3] It prevents the nuclear translocation of the p65 subunit and the phosphorylation of I κ B α and IKK α / β .^[2] This inhibition leads to the downregulation of inflammatory gene expression.^[2]



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NF- κ B Signaling Pathway Inhibition by Oroxylin A.

- PI3K/Akt Signaling Pathway: Oroxylin A has been reported to exert its anti-tumor effects by inhibiting the PTEN/PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Oroxylin A can induce apoptosis in cancer cells.[4][5]



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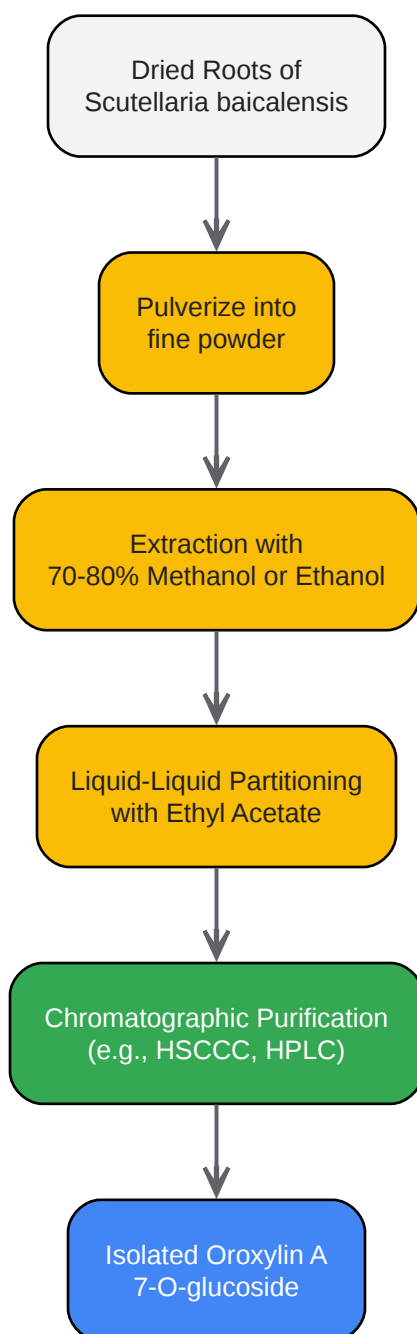
PI3K/Akt Signaling Pathway Modulation by Oroxylin A.

Experimental Protocols

This section provides detailed methodologies for the extraction and key biological assays related to Oroxylin A 7-O-glucoside, based on available literature.

Extraction and Isolation from *Scutellaria baicalensis*

The following is a generalized protocol for the extraction and isolation of flavonoids, including Oroxylin A 7-O-glucoside, from the dried roots of *Scutellaria baicalensis*.



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General Workflow for Extraction and Isolation.

Protocol:

- Plant Material Preparation:
 - Obtain dried roots of Scutellaria baicalensis.

- Pulverize the roots into a fine powder using a mechanical grinder.^[1]
- Primary Extraction:
 - Macerate the powdered plant material in 70-80% aqueous methanol or ethanol at room temperature.^[1] A common ratio is 1:10 (w/v) of plant material to solvent.
 - Perform the extraction for a sufficient period (e.g., 24-48 hours) with occasional agitation or use sonication for a shorter duration (e.g., 30-60 minutes).
 - Filter the extract through cheesecloth or filter paper to remove solid plant debris.
 - Repeat the extraction process on the residue to ensure maximum yield.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - The flavonoid glycosides, including Oroxylin A 7-O-glucoside, are typically enriched in the ethyl acetate fraction.^[1]
 - Collect the ethyl acetate fraction and evaporate the solvent to dryness.
- Chromatographic Purification:
 - Subject the dried ethyl acetate fraction to further purification using chromatographic techniques.
 - High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-n-butanol-water) can be employed for preparative separation.
 - Alternatively, column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate pure

Oroxylin A 7-O-glucoside.

Anti-Cancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Protocol:

- Cell Culture:
 - Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:
 - Trypsinize the cells and perform a cell count.
 - Seed the cells into a 96-well plate at an appropriate density (e.g., 5×10^3 to 1×10^4 cells/well) and allow them to adhere overnight.
- Treatment:
 - Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO.
 - Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oroxylin A 7-O-glucoside. Include a vehicle control (DMSO) and a negative control (medium only).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:

- After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100-150 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity Assessment in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of Oroxylin A 7-O-glucoside on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.

Protocol:

- Cell Culture and Seeding:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Seed the cells into a 96-well plate at a density of approximately 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treatment:
 - Prepare various concentrations of Oroxylin A 7-O-glucoside in the culture medium.
 - Remove the existing medium and pre-treat the cells with the compound for 1-2 hours.
- LPS Stimulation:
 - Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) in the presence of Oroxylin A 7-O-glucoside. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
 - Incubate the plate for 24 hours.
- Nitric Oxide (NO) Measurement (Griess Assay):
 - After incubation, collect 50 μL of the culture supernatant from each well.
 - Add 50 μL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
 - Incubate at room temperature for 5-10 minutes.
 - Add 50 μL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
 - Incubate at room temperature for 5-10 minutes in the dark.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.

- Calculate the concentration of nitrite (a stable product of NO) in each sample based on the standard curve.
- Determine the inhibitory effect of Oroxylin A 7-O-glucoside on LPS-induced NO production.

Conclusion

Oroxylin A 7-O-glucoside is a multifaceted flavonoid with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways like NF- κ B and PI3K/Akt underscores its importance as a lead compound for drug discovery. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural product. Further research, including in vivo studies and formulation development, is warranted to translate the therapeutic potential of Oroxylin A 7-O-glucoside into clinical applications.

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